N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
CAS No.:
Cat. No.: VC16312729
Molecular Formula: C19H20N2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2S |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-N-phenyl-3-propyl-1,3-thiazol-2-imine |
| Standard InChI | InChI=1S/C19H20N2S/c1-3-13-21-18(16-11-9-15(2)10-12-16)14-22-19(21)20-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3 |
| Standard InChI Key | OTAPUQKTVORNMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C |
Introduction
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound belonging to the class of thiazole derivatives. It is characterized by its unique thiazole structure and aromatic properties, making it a subject of interest in medicinal chemistry due to its potential biological activities.
Key Characteristics:
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Molecular Formula: C19H20N2S
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Molecular Weight: Approximately 308.4 g/mol
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Classification: Thiazole derivative
Synthesis of N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Synthesis Steps:
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Starting Materials: Typically involves aromatic amines and thiazole precursors.
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Reaction Conditions: Careful control of temperature, solvent choice, and reaction time.
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Characterization Techniques: NMR, MS, and possibly chromatography for purity assessment.
Structural Features:
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Thiazole Ring: Five-membered heterocyclic ring containing sulfur and nitrogen.
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Aniline Moiety: Contributes to aromatic properties.
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Substituents: 4-methylphenyl and propyl groups attached to the thiazole ring.
Biological Activities and Applications
Thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific biological effects of N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline would depend on its interactions with biological targets. Research studies may involve techniques like Surface Plasmon Resonance (SPR) or Enzyme-linked Immunosorbent Assay (ELISA) to quantify binding affinities and efficacy.
Potential Applications:
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Pharmaceuticals: Due to antimicrobial and anticancer activities.
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Biological Research: As a tool compound for studying biological interactions.
Comparison with Similar Compounds
Other thiazole derivatives, such as N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline, share similar structural features but differ in their substituents. These differences can affect their biological activities and chemical properties.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Substituents |
|---|---|---|---|
| N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline | C19H20N2S | 308.4 g/mol | 4-methylphenyl, propyl |
| N-[(2Z)-4-(4-methoxyphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline | C20H22N2SO | 321.45 g/mol | 4-methoxyphenyl, propyl |
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